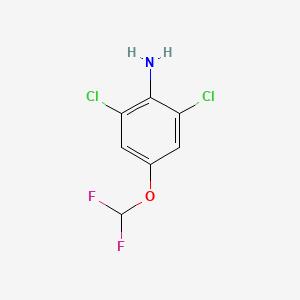

2,6-Dichloro-4-(difluoromethoxy)aniline

Descripción

Significance of Halogenated Anilines in Advanced Organic Synthesis

Halogenated anilines are aromatic amines that contain one or more halogen atoms attached to the benzene (B151609) ring. The presence of halogens dramatically influences the electronic properties and reactivity of the aniline (B41778) molecule. This dual functionality of the amino group and the halogen substituents makes them highly valuable in modern organic synthesis. The electron-withdrawing nature of halogens can deactivate the aromatic ring to certain electrophilic substitutions while also providing a reactive handle for a variety of cross-coupling reactions.

These compounds are pivotal in the synthesis of a vast array of complex molecules. bldpharm.com In medicinal chemistry, the incorporation of halogen atoms can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets. sigmaaldrich.com Consequently, halogenated anilines are common precursors in the development of new therapeutic agents. google.com Beyond pharmaceuticals, these compounds are also integral to the creation of agrochemicals, dyes, and advanced materials. hpc-standards.com

Strategic Importance of 2,6-Dichloro-4-(difluoromethoxy)aniline as a Key Synthetic Intermediate

Among the diverse range of halogenated anilines, this compound stands out as a synthetic intermediate of considerable strategic importance. Its molecular architecture, featuring two chlorine atoms ortho to the amino group and a difluoromethoxy group at the para position, provides a unique combination of steric and electronic properties.

A notable application that underscores the importance of this compound is its role as a key intermediate in the efficient, large-scale synthesis of a potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonist. The synthesis of this complex pharmaceutical agent relies on a palladium-catalyzed coupling reaction involving this compound. The specific substitution pattern of this aniline derivative is crucial for the desired reactivity and the final structure of the therapeutic molecule.

Evolution of Synthetic Strategies for Related Aniline Derivatives

The methods for synthesizing aniline and its derivatives have a rich history, dating back to the 19th century with the discovery of aniline itself from the distillation of indigo. nih.govnbinno.com Early industrial production primarily relied on the Béchamp reduction of nitrobenzene (B124822) with iron filings in an acidic medium. chemicalbook.com Over the decades, synthetic strategies have evolved significantly, driven by the need for greater efficiency, selectivity, and functional group tolerance.

Modern approaches to aniline synthesis are diverse and sophisticated. The catalytic hydrogenation of nitroarenes remains a cornerstone of industrial production. nbinno.com For the synthesis of more complex, substituted anilines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools. These methods allow for the precise formation of carbon-nitrogen bonds.

Furthermore, innovative strategies continue to emerge, including the direct synthesis of anilines from cyclohexanones and the development of novel multicomponent reactions. The synthesis of halogenated anilines often involves electrophilic halogenation of an aniline precursor. However, controlling the regioselectivity of these reactions can be challenging due to the strong activating effect of the amino group. bldpharm.com To address this, various directing group strategies and specialized halogenating agents have been developed to achieve the desired substitution patterns with high precision.

Interactive Data Table for this compound

| Property | Value |

| Molecular Formula | C₇H₅Cl₂F₂NO |

| Molecular Weight | 228.03 g/mol |

| CAS Number | 125557-01-5 |

| Physical State | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

| Solubility | Not specified in available literature |

| ¹H NMR | Not specified in available literature |

| ¹³C NMR | Not specified in available literature |

| IR Spectrum | Not specified in available literature |

| Mass Spectrum | Not specified in available literature |

Structure

2D Structure

Propiedades

IUPAC Name |

2,6-dichloro-4-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F2NO/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRCYHQOAIWYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626989 | |

| Record name | 2,6-Dichloro-4-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154807-46-2 | |

| Record name | 2,6-Dichloro-4-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Development

Direct and Selective Chlorination Processes

Direct and selective chlorination offers a more atom-economical and potentially cost-effective approach to synthesizing 2,6-dichloro-4-(difluoromethoxy)aniline compared to multi-step methods. Key to this approach is the ability to control the regioselectivity of the chlorination reaction to achieve the desired 2,6-disubstitution pattern.

Bis-ortho-Chlorination of 4-(Difluoromethoxy)aniline (B1299965) Utilizing Hydrogen Chloride and Hydrogen Peroxide Systems

A notable advancement in the direct synthesis of this compound is the development of a one-step bis-ortho-chlorination of 4-(difluoromethoxy)aniline using a combination of hydrogen chloride (HCl) and hydrogen peroxide (H₂O₂) acs.org. This method is particularly attractive due to the ready availability and environmentally benign nature of the reagents acs.org.

Initial attempts to chlorinate 4-(difluoromethoxy)aniline with 1 N aqueous HCl and 30% H₂O₂ in methanol (B129727) at reflux resulted in the decomposition of the starting material acs.org. However, by systematically increasing the concentration of HCl, researchers found that the desired product could be obtained. The use of 12 N HCl at 0 °C yielded the product in 11% acs.org. Further optimization, involving the addition of concentrated HCl and 30% H₂O₂ at room temperature followed by refluxing for 16 hours, improved the isolated yield to 22% acs.org.

Table 1: Effect of HCl Concentration on the Bis-ortho-Chlorination of 4-(Difluoromethoxy)aniline

| Entry | HCl Concentration (N) | Temperature Conditions | Isolated Yield (%) |

|---|---|---|---|

| 1 | 1 | Reflux overnight | 0 (Decomposition) |

| 2 | 6 | Not specified | Trace |

| 3 | 12 | Addition at 0 °C | 11 |

| 4 | Concentrated | Addition at rt, then reflux for 16h | 22 |

Regioselectivity Control in Aromatic Halogenation Reactions

Controlling regioselectivity in the halogenation of anilines is a significant challenge due to the strong activating and ortho-, para-directing nature of the amino group. Unprotected anilines are highly reactive towards electrophilic halogenation, often leading to multiple substitutions and a mixture of products beilstein-journals.orgyoutube.com.

Several strategies have been developed to overcome this challenge. One approach involves the use of protecting groups on the aniline (B41778) to moderate its reactivity and direct the halogenation to the desired positions beilstein-journals.org. Another strategy employs specific catalytic systems. For instance, the use of copper(II) halides in ionic liquids has been shown to achieve high regioselectivity for para-substitution in the chlorination and bromination of unprotected anilines under mild conditions beilstein-journals.org. This method avoids the need for supplementary oxygen or HCl gas, offering a safer and more environmentally friendly alternative beilstein-journals.org.

The choice of halogenating agent and reaction conditions also plays a crucial role. N-halosuccinimides (NXS) are commonly used reagents, and their reactivity can be modulated by catalysts researchgate.net. For instance, the combination of Fe(NTf₂)₃ and a catalytic amount of I₂ has been reported to accelerate the halogenation of aromatic compounds with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) researchgate.net. Zeolites have also been explored as shape-selective catalysts to favor para-regioselective halogenation researchgate.net.

For ortho-selectivity, which is critical for the synthesis of this compound, specific directing groups or catalytic systems are often required. For example, ortho-lithiation can be a powerful tool for directing substitution to the ortho position researchgate.net. In the context of anilines, iridium-catalyzed ortho-C–H borylation has been shown to be highly regioselective, which could then be followed by a halogenation step nih.gov.

Multi-step Synthetic Routes to this compound

Multi-step synthetic routes provide an alternative approach to producing this compound, often allowing for greater control over the introduction of each functional group. These pathways typically start from more readily available precursors and build the molecule in a stepwise fashion.

Nitration and Subsequent Reduction Pathways from Phenolic Precursors

A common multi-step strategy involves the nitration of a phenolic precursor, followed by reduction of the nitro group to an amine. For the synthesis of this compound, this would likely start with a 4-substituted phenol.

The nitration of phenols can be notoriously unselective, often leading to oxidation or polynitration, especially with traditional mixed acid (concentrated nitric and sulfuric acids) methods ias.ac.in. To achieve selective mono-nitration, various milder and more selective reagents and conditions have been developed. These include using nitric acid with zeolites, phase-transfer catalysts, or clay supports ias.ac.in. For instance, sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate (TBAD) in dichloromethane (B109758) has been reported as a mild and efficient method for the mononitration of phenolic compounds under neutral, aprotic conditions ias.ac.in. The position of nitration on the phenolic ring is directed by the existing substituents.

Following nitration, the nitro group is reduced to an amine. A variety of reducing agents can be employed for this transformation, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). A patented method for producing 4-(difluoromethoxy)aniline involves the reduction of 4-(difluoromethoxy)nitrobenzene (B73078) using hydrazine (B178648) and water as reducing agents, with a catalyst system of ferric oxide and activated carbon google.com.

Sequential Halogenation and Amination Strategies for Polyhalogenated Anilines

Another synthetic approach involves the sequential halogenation of an aromatic ring followed by the introduction of the amino group. This can be particularly useful for the synthesis of polyhalogenated anilines.

One patented method for a related compound, 2,6-dichloro-4-trifluoromethyl aniline, starts with 4-chlorobenzotrifluoride. This is first halogenated with chlorine to produce 3,4,5-trichlorobenzotrifluoride, which is then subjected to an amination reaction with ammonia (B1221849) to yield the final product wipo.intgoogle.com. This strategy of introducing the halogens first and then the amine can be advantageous in controlling the final substitution pattern.

The amination of aryl halides is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination nih.gov. These reactions have proven to be powerful methods for forming C-N bonds and can be applied to a wide range of aryl halides and amines researchgate.net. In some cases, nucleophilic aromatic substitution can also be used to introduce an amino group, particularly if the aromatic ring is activated by electron-withdrawing groups.

Strategies for the Introduction of the Difluoromethoxy Moiety

The introduction of the difluoromethoxy (OCF₂H) group is a critical step in the synthesis of this compound. This functional group can significantly impact the physicochemical properties of a molecule, such as its metabolic stability and lipophilicity nih.govmdpi.com.

A common and effective method for introducing the difluoromethoxy group is through the difluoromethylation of a phenol. This reaction is thought to proceed via a difluorocarbene intermediate, which is trapped by the phenolate (B1203915) nucleophile orgsyn.org. A practical procedure involves the use of sodium chlorodifluoroacetate as the difluorocarbene precursor, which upon heating, decarboxylates to generate the carbene orgsyn.orgorgsyn.org. Another approach utilizes a bench-stable S-(difluoromethyl)sulfonium salt as the difluorocarbene source, which reacts with a wide variety of phenols in the presence of a base like lithium hydroxide (B78521) to give aryl difluoromethyl ethers in good to excellent yields sci-hub.se.

The difluoromethoxy group can also be introduced through other methods, such as the fluorodesulfurization of thionoesters. A recently developed method uses a combination of SnCl₄ and DAST (diethylaminosulfur trifluoride) for this transformation, providing high yields and selectivity nuph.edu.uanuph.edu.ua. Additionally, visible light photoredox catalysis has emerged as a powerful tool for generating OCF₂H radicals that can add to arenes and heteroarenes, offering a mild and versatile approach to difluoromethoxylation nih.gov.

Catalytic Approaches in Synthesis

Catalytic methods are central to the efficient synthesis and derivatization of this compound. Transition metal catalysts, particularly palladium, have been instrumental in forming new chemical bonds, enabling the construction of complex molecules from this aniline derivative.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation, enabling the synthesis of complex pharmaceutical intermediates. Research has demonstrated the successful use of this compound as a coupling partner in such reactions. Specifically, it has been employed in the synthesis of potent antagonists for the corticotropin-releasing factor-1 (CRF-1) receptor. acs.org

In a notable application, this compound was coupled with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one to produce a complex pyrazinone-containing molecule. acs.org This reaction highlights the utility of palladium catalysis in constructing intricate molecular architectures from the aniline intermediate. The conditions for this transformation have been optimized for scale-up, indicating its industrial relevance. acs.org

| Parameter | Condition |

|---|---|

| Reactants | This compound, (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one |

| Catalyst | Palladium-based catalyst |

| Application | Synthesis of BMS-665053 (CRF-1 Receptor Antagonist) |

| Scale | Developed for scale-up and preclinical toxicology studies |

While palladium catalysis is well-documented for cross-coupling reactions, the derivatization of halogenated anilines can also be achieved using other transition metals such as copper, nickel, or rhodium. These catalysts can offer alternative reactivity and selectivity profiles for C-N, C-O, or C-C bond formation. However, in the reviewed literature, specific examples detailing the application of other transition metal catalysts for the direct derivatization of this compound are not extensively described. General methodologies for the fluoroalkylation of organic substrates often employ a range of transition metal photocatalysts, including iridium and ruthenium complexes, but direct applications to this specific aniline are not specified. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is critical for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of safer reagents and the improvement of reaction efficiency.

A significant advancement in the synthesis of this compound is the development of a direct bis-ortho-chlorination method for its precursor, 4-(difluoromethoxy)aniline. This process utilizes hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl), which are considered more environmentally benign compared to traditional chlorinating agents like sulfuryl chloride or chlorine gas. acs.org This one-step approach avoids the need for harsh reagents and simplifies the synthetic route, contributing to a greener process. acs.org The use of H₂O₂ is particularly advantageous as its primary byproduct is water.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The direct chlorination of 4-(difluoromethoxy)aniline improves atom economy by eliminating the need for protecting and deprotecting steps, which are often required in the synthesis of substituted anilines to control regioselectivity. acs.orggoogleapis.com Traditional routes may involve protecting the amine group, followed by chlorination and subsequent deprotection, generating significant waste. The one-step catalytic process streamlines the synthesis, reduces the number of steps, and maximizes the incorporation of atoms from the reactants into the final product.

Process Optimization and Scale-up Studies for Industrial Production

The transition from laboratory-scale synthesis to industrial production requires rigorous process optimization and scale-up studies. The primary goals are to ensure safety, cost-effectiveness, and consistent product quality on a large scale.

An efficient, scalable synthesis for a molecule containing the 2,6-dichloro-4-(difluoromethoxy)phenylamino moiety has been developed and successfully applied to prepare batches for preclinical toxicology studies. acs.org This indicates that the underlying synthetic steps, including the formation and reaction of this compound, are robust and amenable to large-scale production. The process featuring the direct bis-ortho-chlorination and the subsequent palladium-catalyzed coupling was specifically designed for scale-up, highlighting its practical utility in an industrial setting. acs.org While detailed parameters of the scale-up are proprietary, the successful application for producing preclinical materials underscores the process's viability and efficiency. acs.org

Mechanistic Investigations of Chemical Transformations Involving 2,6 Dichloro 4 Difluoromethoxy Aniline

Elucidation of Chlorination Reaction Mechanisms

The chlorination of anilines is a classic example of electrophilic aromatic substitution (EAS). The reactivity of the aniline (B41778) ring is strongly influenced by the powerful electron-donating amino group (-NH2), which activates the ortho and para positions. However, in the case of 2,6-dichloro-4-(difluoromethoxy)aniline, the aromatic ring is already heavily substituted.

The mechanism for further chlorination would proceed via the attack of an electrophilic chlorine species (Cl⁺), often generated from molecular chlorine (Cl₂) with or without a Lewis acid catalyst, on the electron-rich aromatic ring. This attack forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. researchgate.net The final step involves the removal of a proton by a weak base to restore the aromaticity of the ring.

For this compound, the directing effects of the substituents are crucial:

-NH₂ group: A strongly activating, ortho-, para-directing group.

-Cl atoms: Deactivating, ortho-, para-directing groups.

-OCF₂H group: A deactivating, ortho-, para-directing group due to the electron-withdrawing nature of the fluorine atoms.

The positions available for substitution are C-3 and C-5. These positions are meta to the strongly activating amino group but ortho or para to the deactivating chloro and difluoromethoxy groups. Furthermore, these sites are sterically hindered by the adjacent chlorine atoms. Consequently, further electrophilic chlorination of this substrate is expected to be significantly slower and require more forcing conditions compared to unsubstituted aniline. Theoretical studies on the chlorination of aniline catalyzed by aluminum chloride have corroborated the stepwise mechanism involving the formation of the Wheland intermediate as a key step. researchgate.netresearchgate.net Kinetic investigations of aniline chlorination using agents like Chloramine-T have shown the reaction to be first order with respect to both the aniline and the chlorinating agent. core.ac.uk

Table 1: Mechanistic Steps in Electrophilic Aromatic Chlorination

| Step | Description | Intermediate |

| 1. Generation of Electrophile | A chlorinating agent (e.g., Cl₂) interacts with a Lewis acid (e.g., AlCl₃) to generate a potent electrophile (Cl⁺ or a polarized complex). | [Cl-Cl-AlCl₃] |

| 2. Nucleophilic Attack | The π-electron system of the aniline ring attacks the electrophile, breaking the aromaticity. | Sigma Complex (Wheland Intermediate) |

| 3. Deprotonation | A base removes a proton from the carbon atom that formed the new C-Cl bond, restoring aromaticity. | Chlorinated Aniline |

Exploration of Palladium-Catalyzed Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination would typically occur at one of the C-Cl bonds. These reactions proceed through a well-established catalytic cycle. libretexts.orgthermofishersci.in

The general mechanism involves three key steps: pitt.edu

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride, inserting into the carbon-chlorine bond to form a palladium(II) intermediate. The oxidative addition to aryl chlorides is often the rate-limiting step and typically requires bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction. nih.gov

Transmetalation (for Suzuki-type couplings): The organopalladium(II) halide complex reacts with an organometallic reagent (e.g., an organoboron compound in the presence of a base). The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

In the context of this compound, the steric hindrance from the ortho-chloro and amino groups, as well as the electronic nature of the difluoromethoxy group, can influence the rate and efficiency of each step in the cycle. The choice of ligand is critical to overcome the relative inertness of the C-Cl bond and to control selectivity. nih.govresearchgate.net

Table 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

| Step | Reactants | Palladium Species | Product of Step |

| Oxidative Addition | Ar-Cl, Pd(0)L₂ | Pd(0) → Pd(II) | Ar-Pd(II)(Cl)L₂ |

| Transmetalation | Ar-Pd(II)(Cl)L₂, R-B(OH)₂ + Base | Pd(II) | Ar-Pd(II)(R)L₂ |

| Reductive Elimination | Ar-Pd(II)(R)L₂ | Pd(II) → Pd(0) | Ar-R, Pd(0)L₂ |

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Anilines and Their Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups (EWGs). Unlike SN1 and SN2 reactions, the SNAr mechanism is a two-step addition-elimination process. libretexts.org

The mechanism is as follows:

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case). This is feasible because the aromatic ring is rendered electron-poor by the presence of EWGs. This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a chloride ion).

For an SNAr reaction to occur efficiently, the EWGs must be positioned ortho and/or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the difluoromethoxy group (-OCF₂H) at the para-position acts as an EWG, activating the C-Cl bonds at the C-2 and C-6 positions for nucleophilic attack. The chlorine atoms themselves also contribute to the electron deficiency of the ring via their inductive effect. Therefore, this compound is a viable substrate for SNAr reactions, allowing for the selective replacement of one of the chlorine atoms by a suitable nucleophile.

Table 3: Comparison of Aromatic and Aliphatic Nucleophilic Substitution

| Feature | SNAr | SN1 | SN2 |

| Mechanism | Two steps (Addition-Elimination) | Two steps (Ionization-Attack) | One step (Concerted) |

| Intermediate | Meisenheimer Complex (Anionic) | Carbocation (Cationic) | None (Transition State) |

| Substrate Requirement | Electron-withdrawing groups on ring | Stable carbocation formation | Sterically unhindered substrate |

| Stereochemistry | Retention at carbon center | Racemization | Inversion of configuration |

Radical-Mediated Reactions and Photoredox Catalysis in Related Systems

Radical-mediated reactions offer alternative pathways for the functionalization of aromatic rings, often under mild conditions using visible-light photoredox catalysis. nih.gov These reactions proceed via radical intermediates rather than the polar intermediates seen in EAS or SNAr reactions.

A general mechanism for a photoredox-catalyzed aromatic C-H functionalization involves the following steps: researchgate.netrsc.org

Photoexcitation: A photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst can act as a reductant or an oxidant. It can transfer an electron to a reagent to generate a radical, or accept an electron from a substrate.

Radical Addition: The generated radical species can add to the aromatic ring of a substrate like a halogenated aniline.

Rearomatization: The resulting radical intermediate is then typically oxidized and deprotonated to yield the final functionalized aromatic product and regenerate the ground-state photocatalyst.

For compounds containing a difluoromethoxy group, photoredox catalysis has been successfully employed for the direct C-H difluoromethoxylation of arenes by generating an •OCF₂H radical. nih.govrsc.orgresearchgate.net This demonstrates the feasibility of radical pathways for modifying molecules with similar functionalities. While direct radical reactions on this compound are not widely reported, the principles of photoredox catalysis suggest that such transformations, including C-H functionalization or dehalogenation, are mechanistically plausible. libretexts.org

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies are essential for elucidating the detailed mechanisms of chemical reactions. By measuring reaction rates under various conditions (e.g., temperature, concentration, solvent), key information about the rate-determining step and the nature of the transition state can be obtained. core.ac.uk

For the transformations involving halogenated anilines, these studies can provide valuable insights:

Kinetic Studies: The rate law of a reaction indicates which species are involved in the rate-determining step. For example, a second-order rate law for an SNAr reaction (first order in both aryl halide and nucleophile) is consistent with the bimolecular addition step being rate-limiting. orientjchem.org

Thermodynamic Parameters: By studying the temperature dependence of the reaction rate, activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation. researchgate.net A large negative ΔS‡, for instance, suggests an associative mechanism where two molecules come together in the transition state, which is characteristic of the Meisenheimer complex formation in SNAr reactions. orientjchem.org

Studies on the nitrosation and oxidation of substituted anilines have utilized kinetic and thermodynamic models to correlate reaction rates with the electronic properties of substituents and to understand the reaction mechanism in detail. murdoch.edu.aukau.edu.sa Similar systematic studies on this compound would be invaluable for quantifying the electronic and steric effects of its unique substitution pattern on the various reaction pathways it can undergo.

Table 4: Key Thermodynamic Activation Parameters

| Parameter | Symbol | Information Provided |

| Enthalpy of Activation | ΔH‡ | The energy barrier of the reaction; reflects bond breaking and forming in the transition state. |

| Entropy of Activation | ΔS‡ | The change in disorder in forming the transition state. Negative values suggest an associative step; positive values suggest a dissociative step. |

| Gibbs Free Energy of Activation | ΔG‡ | The overall free energy barrier to the reaction, combining enthalpy and entropy effects. Determines the reaction rate. |

Computational and Theoretical Chemistry Studies of 2,6 Dichloro 4 Difluoromethoxy Aniline

Electronic Structure and Molecular Geometry via Quantum Chemical Methods

Density Functional Theory (DFT) for Ground State Properties

No published studies employing Density Functional Theory (DFT) to determine the ground state properties, such as optimized molecular geometry (bond lengths, bond angles), rotational constants, and dipole moment, of 2,6-dichloro-4-(difluoromethoxy)aniline were identified.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the spatial distribution of these orbitals for this compound is not available in the current body of scientific literature. Such an analysis would be crucial for understanding the compound's chemical reactivity and electronic properties.

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

There are no available studies that report on the charge distribution, Mulliken atomic charges, or provide a Molecular Electrostatic Potential (MEP) map for this compound. This information would be essential for identifying the electrophilic and nucleophilic sites within the molecule.

Spectroscopic Property Prediction and Validation

Theoretical Vibrational Spectroscopy (IR, Raman)

No computational studies predicting the infrared (IR) and Raman vibrational frequencies, intensities, and assignments for the fundamental vibrational modes of this compound were found.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

There are no published theoretical predictions of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound.

Electronic Absorption Spectra (UV-Vis) and Transition State Analysis

A theoretical investigation of the electronic absorption spectra (UV-Vis) of this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This method would predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which indicate the intensity of the electronic transitions. These transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the compound's interaction with light.

Transition state analysis for this molecule would involve computational modeling to identify the geometry of the transition states in various chemical reactions. This analysis is crucial for understanding reaction mechanisms and calculating activation energies, thereby providing insight into the compound's reactivity and stability. However, no specific studies detailing these analyses for this compound have been found.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. These simulations model the movement of atoms in the molecule over time, providing a detailed picture of its flexibility and the different shapes (conformers) it can adopt. Understanding the conformational landscape is important as it can influence the molecule's biological activity and physical properties. At present, there are no published MD simulation studies specifically for this compound.

Investigation of Non-Linear Optical (NLO) Properties from First Principles

The investigation of non-linear optical (NLO) properties from first principles, typically using quantum chemical calculations, would reveal the potential of this compound for applications in optoelectronics. These calculations would determine key NLO parameters such as the first hyperpolarizability (β). The magnitude of this parameter is indicative of a material's ability to exhibit second-harmonic generation. The presence of electron-donating (amino) and electron-withdrawing (dichloro and difluoromethoxy) groups on the aniline (B41778) ring suggests that the molecule could possess interesting NLO properties, but no specific computational studies have been published to confirm this.

Advanced Spectroscopic Characterization Methodologies for 2,6 Dichloro 4 Difluoromethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For halogenated and fluorinated compounds like 2,6-dichloro-4-(difluoromethoxy)aniline, specific NMR methods are employed to confirm the core structure and characterize the unique difluoromethoxy moiety.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the core aromatic structure of this compound.

In the ¹H NMR spectrum, the aromatic protons typically appear as distinct signals. The protons on the benzene (B151609) ring of aniline (B41778) derivatives generally resonate in the range of 6.5 to 7.5 ppm. reddit.com For this compound, the two chemically equivalent aromatic protons would be expected to produce a singlet in this region. The protons of the amino (-NH₂) group would also give a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the benzene ring will show signals in the aromatic region (typically 100-150 ppm). The chemical shifts of the carbons are influenced by the substituents. The two chlorine atoms will cause a downfield shift for the carbons they are attached to (C2 and C6). The difluoromethoxy group at C4 and the amino group at C1 will also influence the chemical shifts of the ring carbons due to their electronic effects. stackexchange.com The carbon of the difluoromethoxy group (-OCHF₂) will exhibit a characteristic signal, which is split due to coupling with the fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | Singlet | - |

| -NH₂ | Variable | - |

| C1 (-NH₂) | - | ~145 |

| C2, C6 (-Cl) | - | ~120 |

| C3, C5 (-CH) | - | ~115 |

| C4 (-OCHF₂) | - | ~150 |

| -OCHF₂ | Triplet | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Difluoromethoxy Moiety Characterization and Fluorinated Compound Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range. wikipedia.orgrsc.org For this compound, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the difluoromethoxy group (-OCHF₂). The fluorine nuclei in the -OCHF₂ group are expected to produce a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. thermofisher.com

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. hmdb.caresearchgate.net

HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups and confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netoberlin.edu

In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring, usually observed around 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which give rise to bands in the 1400-1600 cm⁻¹ region.

C-O stretching of the ether linkage in the difluoromethoxy group.

C-F stretching vibrations of the difluoromethoxy group, which are typically strong and found in the 1000-1300 cm⁻¹ region.

C-Cl stretching vibrations, which appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns (ESI-MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. wikipedia.orgslideshare.net Various ionization techniques can be employed, including Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), and Electron Ionization (EI), commonly used with Gas Chromatography (GC-MS). researchgate.netsigmaaldrich.com

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation patterns provide valuable structural information. Common fragmentation pathways for aniline derivatives in electron impact mass spectrometry include the loss of the amino group or cleavage of the aromatic ring. researchgate.net For this specific compound, fragmentation could also involve the loss of the difluoromethoxy group or parts thereof. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which helps in determining the elemental composition. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the benzene ring. The amino group is an auxochrome that typically shifts the absorption to longer wavelengths (a bathochromic shift). The chlorine atoms and the difluoromethoxy group will also affect the electronic transitions.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic proton signals, -NH₂ proton signal, -OCHF₂ proton signal (triplet). |

| ¹³C NMR | Aromatic carbon signals, -OCHF₂ carbon signal (triplet). |

| ¹⁹F NMR | Doublet for the -OCHF₂ group. |

| 2D NMR (HSQC, HMBC) | Correlation peaks confirming atom connectivity. |

| IR Spectroscopy | N-H, C-H (aromatic), C=C (aromatic), C-O, C-F, and C-Cl stretching vibrations. |

| Mass Spectrometry | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms; fragmentation patterns. |

| UV-Vis Spectroscopy | Absorption maxima in the UV region characteristic of a substituted aniline. |

X-ray Crystallography for Solid-State Structure Determination (Single Crystal and Powder X-ray Diffraction)

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule like this compound. The two primary methods employed are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is a powerful technique that can elucidate the exact molecular structure of a compound. researchgate.net The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern of spots is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision. mdpi.com

While specific crystallographic data for this compound is not publicly available, an examination of the closely related compound, 2,6-dichloro-4-nitroaniline (B1670479) , provides a clear example of the detailed structural insights that can be obtained through SCXRD. The crystal structure of 2,6-dichloro-4-nitroaniline was determined using Cu-Kα diffractometer data. researchgate.net

The analysis revealed that crystals of 2,6-dichloro-4-nitroaniline are monoclinic and belong to the P2₁/c space group. researchgate.net The planar amino and nitro groups are observed to be slightly rotated out of the plane of the aromatic ring. researchgate.net Key structural parameters determined from this study are summarized in the interactive table below.

Table 1: Crystallographic Data for the Related Compound 2,6-dichloro-4-nitroaniline researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.723 |

| b (Å) | 17.833 |

| c (Å) | 11.834 |

| β (°) | 94.12 |

| Z | 4 |

| C–N (amino) (Å) | 1.358 |

| C–N (nitro) (Å) | 1.466 |

This data is for the related compound 2,6-dichloro-4-nitroaniline and is presented for illustrative purposes.

This level of detail allows for a comprehensive understanding of the molecule's conformation and packing in the solid state, which influences its physical properties.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a versatile technique used for the characterization of crystalline materials. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline or powdered sample. This method is particularly useful for phase identification, assessing sample purity, and determining crystal lattice parameters. researchgate.net

In a PXRD experiment, a sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a plot of scattered intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

For a compound like this compound, PXRD would be instrumental in:

Routine Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a known standard.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, each of which would have a distinct PXRD pattern.

Studies on related substituted anilines, such as 2,6-dichloroaniline, have utilized powder diffraction to characterize their solid-state properties. researchgate.net The analysis of the diffraction patterns of such compounds allows for the determination of their crystal system and unit cell parameters. researchgate.net For instance, it has been noted that many dichlorinated aniline derivatives crystallize in the monoclinic system. researchgate.net

Synthetic Applications As a Building Block in Advanced Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis and Drug Discovery Research

The primary and most well-documented application of 2,6-dichloro-4-(difluoromethoxy)aniline is in the field of medicinal chemistry, where it functions as a critical intermediate in the synthesis of high-value pharmaceutical compounds.

Research has firmly established this compound as an essential precursor in the synthesis of a specific class of pyrazinone-containing compounds that act as Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists. acs.orgacs.org These antagonists are of significant interest in the pharmaceutical industry for their potential to treat stress-related disorders such as anxiety and depression. acs.org

A notable example is the synthesis of BMS-665053, a potent and selective CRF-1 receptor antagonist. acs.orgacs.org In the development of this drug candidate, this compound is a key intermediate. An efficient, scalable synthesis was developed where this aniline (B41778) is coupled with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one via a palladium-catalyzed reaction to form the final complex molecule. acs.orgacs.org The development of a one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline (B1299965) using hydrochloric acid (HCl) and hydrogen peroxide (H2O2) provided a high-yield pathway to this compound, which was crucial for producing the quantities of BMS-665053 needed for preclinical studies. acs.orgacs.org

Table 1: Synthesis of BMS-665053

| Precursor 1 | Precursor 2 | Catalyst/Reaction Type | Product |

|---|

While this compound is definitively used to create the pyrazinone scaffold of certain CRF-1 receptor antagonists, its application in the synthesis of other novel heterocyclic scaffolds with distinct biological activities is not widely documented in publicly available scientific literature. Substituted anilines are a foundational class of reagents for building a wide array of heterocyclic systems in medicinal chemistry, but specific examples originating from this compound beyond the pyrazinone class are not readily found.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis of various analogues of a lead compound to determine which functional groups are critical for biological activity. Although this compound is a component of the potent CRF-1 antagonist BMS-665053, specific and detailed functionalization studies focusing on modifying this aniline portion to elucidate SAR are not extensively reported in the literature. Such studies would typically involve altering the substituents on the aniline ring to observe the resulting changes in receptor binding affinity and efficacy.

Applications in Agrochemical and Pesticide Intermediate Synthesis

There is no significant evidence in the scientific literature to suggest that this compound is used as an intermediate in the synthesis of agrochemicals or pesticides. This application is more commonly associated with the structurally similar compound, 2,6-dichloro-4-(trifluoromethyl)aniline, which is a known precursor for insecticides like fipronil. The distinction in the para-substituent (difluoromethoxy vs. trifluoromethyl) is critical, and the applications of one cannot be assumed for the other.

Development of Advanced Materials and Specialty Chemicals

The use of this compound in the development of advanced materials or specialty chemicals is not documented in available research. While fluorinated organic compounds are of great interest in materials science for creating polymers and other materials with unique properties (e.g., thermal stability, chemical resistance), the specific application of this aniline in that field has not been reported.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems for 2,6-Dichloro-4-(difluoromethoxy)aniline

The synthesis of this compound presents unique challenges, primarily in achieving regioselective dichlorination and the efficient introduction of the difluoromethoxy group. Current research frontiers are aimed at developing more efficient, selective, and sustainable synthetic routes. While direct synthesis pathways for this specific molecule are not widely published, novel strategies can be extrapolated from the synthesis of structurally related compounds, such as 2,6-dichloro-4-(trifluoromethyl)aniline.

Established methods for analogous compounds often involve multi-step sequences, including halogenation and ammoniation of substituted benzotrifluorides. google.com For instance, a common starting material for a related compound is p-Chlorobenzotrifluoride, which undergoes ring chlorination followed by an ammoniation reaction. google.com Another approach involves starting with aniline (B41778), performing acetylation, followed by para-position trifluoromethylation, chlorination, and finally hydrolysis to yield the target aniline.

Future explorations are likely to focus on advanced catalytic systems that can streamline these processes. A significant area of development is the use of visible-light photoredox catalysis, which has shown promise for the synthesis of difluoromethoxylated compounds under mild conditions. nih.gov These methods could offer a more direct and less harsh alternative for introducing the OCF2H group onto the aniline scaffold. nih.gov The development of catalysts that can selectively chlorinate the 2 and 6 positions of a 4-substituted aniline derivative without affecting other functional groups remains a critical research goal.

| Synthetic Strategy | Key Features & Catalysts | Potential Advantages | Research Focus |

|---|---|---|---|

| Photoredox-Catalyzed Difluoromethoxylation | Use of organic dyes (e.g., Eosin Y, Rose Bengal) or Iridium/Ruthenium complexes as photocatalysts. nih.govnih.gov | Mild reaction conditions, high functional group tolerance, avoidance of harsh reagents. nih.gov | Adapting known protocols to the dichlorinated aniline substrate. |

| Electron Donor-Acceptor (EDA) Complex Formation | Visible-light activation of a complex formed between the aniline (donor) and a difluoroalkyl source (acceptor). nih.gov | Transition-metal-free and exogenous-photocatalyst-free synthesis. nih.gov | Investigating the feasibility and efficiency for difluoromethoxylation. |

| Metal-Catalyzed Halogenation | Composite catalysts of elemental metal and metal halides for chlorination steps. google.com | High yield and control over halogenation process. google.com | Optimizing catalyst design for high regioselectivity on complex aniline derivatives. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

| AI/ML Application | Function | Potential Impact on Synthesis |

|---|---|---|

| Retrosynthesis Prediction | Generates potential synthetic routes by working backward from the target molecule. mit.edu | Identifies novel, efficient, and cost-effective pathways from available precursors. chemcopilot.com |

| Reaction Condition Optimization | Predicts optimal catalysts, solvents, and temperatures for a given transformation. acs.org | Maximizes product yield, reduces side-product formation, and lowers development costs. beilstein-journals.org |

| Site-Selectivity Prediction | Forecasts the regioselectivity of reactions, particularly for aromatic halogenation. digitellinc.com | Aids in designing experiments to achieve the specific 2,6-dichloro substitution pattern. |

| Forward Reaction Prediction | Predicts the likely product(s) from a given set of reactants and conditions. researchgate.net | Validates the feasibility of proposed synthetic steps before laboratory execution. |

Development of Advanced Analytical Techniques for Trace Analysis and Compound Identification in Research Settings

As research into this compound and its derivatives progresses, the need for advanced analytical techniques capable of detecting and identifying this compound at trace levels becomes paramount. Such methods are essential for monitoring reaction progress, assessing the purity of synthetic products, and conducting future studies in more complex matrices.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques for the analysis of aniline derivatives. cam.ac.uk When coupled with mass spectrometry (MS), these methods provide a powerful tool for both quantification and structural confirmation. The development of specific HPLC-MS/MS or GC-MS methods for this compound would enable highly sensitive and selective detection.

Future research in this area will likely focus on optimizing these hyphenated techniques. This includes the selection of appropriate chromatographic columns and mobile phases to achieve baseline separation from starting materials and potential isomers. For trace analysis, techniques like on-line solid-phase extraction (SPE) coupled with HPLC can be employed to pre-concentrate the analyte from dilute research samples, thereby enhancing detection limits.

| Technique | Principle | Application in Research Settings |

|---|---|---|

| HPLC-MS/MS | Separates compounds based on polarity, followed by mass-to-charge ratio detection for identification and quantification. | Purity assessment of final products, reaction monitoring, and identification of byproducts. |

| GC-MS | Separates volatile compounds based on boiling point and polarity, with mass spectrometry for identification. | Analysis of volatile intermediates and final product; suitable for purity checks. |

| On-line SPE-HPLC | Automated solid-phase extraction to concentrate the analyte before chromatographic separation. | Trace-level quantification in complex sample matrices, such as in early-stage metabolic or environmental fate studies. |

| Nuclear Magnetic Resonance (NMR) | Uses magnetic properties of atomic nuclei to elucidate molecular structure. | Unambiguous structural confirmation of the synthesized compound. |

Broadening the Scope of Applications in Chemical Biology and Materials Science

While this compound is not yet widely utilized, its unique combination of structural motifs suggests significant potential for future applications in chemical biology and materials science. Its analogs are already valuable intermediates in several industries. guidechem.comchemicalbook.com

In chemical biology and medicinal chemistry, the incorporation of fluorine-containing groups like difluoromethoxy is a well-established strategy to enhance the pharmacological properties of a molecule. nih.gov The OCF2H group can act as a bioisostere for other functional groups and can improve metabolic stability, membrane permeability, and binding affinity. semanticscholar.orgmdpi.com Dichloroaniline structures are also present in various approved drugs and are used as scaffolds for new therapeutic agents. wikipedia.org For example, 4-(trifluoromethoxy)aniline, a close analog, is used in the synthesis of anticancer agents and the neuroprotective drug Riluzole. chemicalbook.com This suggests that this compound could serve as a valuable building block for the discovery of new pharmaceuticals with improved properties.

In materials science, aniline derivatives are precursors to conductive polymers and high-performance dyes and pigments. sigmaaldrich.comwikipedia.org The presence of both chlorine and a difluoromethoxy group could be leveraged to create novel polymers with tailored electronic properties, enhanced thermal stability, and specific solubility characteristics. Furthermore, fluorinated anilines are used in the synthesis of liquid crystal materials. sigmaaldrich.com The unique polarity and geometry imparted by the substituents on this compound make it an intriguing candidate for the development of new liquid crystalline materials with potential applications in display technologies.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)aniline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves halogenation and functional group substitution. For example, a two-step process may include:

Chlorination : Introduce chlorine atoms at the 2- and 6-positions of 4-(difluoromethoxy)aniline using chlorinating agents like Cl₂ or SO₂Cl₂ under controlled temperature (0–5°C).

Purification : Recrystallization in ethanol or hexane improves purity. Analytical techniques like HPLC (≥95% purity threshold) and NMR (to confirm substitution patterns) are critical for quality control .

Key Consideration : Monitor reaction intermediates via TLC to avoid over-halogenation.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and confirms substitution positions (e.g., distinguishing para-difluoromethoxy from meta-chlorine groups).

- Mass Spectrometry (HRMS) : Determines molecular weight (C₇H₅Cl₂F₂NO, theoretical MW: 248.98 g/mol) and fragmentation patterns.

- HPLC with UV Detection : Assesses purity and detects trace impurities using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to the electronegativity of fluorine, activating the aromatic ring toward electrophilic attack while deactivating specific positions. For example:

- Meta-Directing Effects : Chlorine substituents at 2- and 6-positions direct further substitutions to the 4-position.

- Kinetic Studies : Use DFT calculations to model charge distribution and predict reactivity. Compare with analogs like 2,6-Dichloro-4-(trifluoromethoxy)aniline to isolate the impact of fluorine count .

Experimental Design : Conduct competitive reactions with nitrobenzene derivatives to quantify substituent effects.

Q. How can researchers resolve contradictions in reported biological activities of halogenated aniline derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. Strategies include:

- Systematic SAR Studies : Synthesize analogs (e.g., 3-Chloro-4-(difluoromethoxy)aniline) to isolate the role of chlorine and difluoromethoxy groups.

- Standardized Bioassays : Use consistent protocols (e.g., MIC assays for antimicrobial activity) across analogs. For example, notes that chloro-difluoromethoxy anilines show 2–4x higher activity against Plasmodium falciparum than bromo analogs .

Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The difluoromethoxy group’s hydrophobic surface area enhances binding in lipophilic pockets.

- MD Simulations : Simulate ligand-protein stability over 100-ns trajectories to assess conformational changes.

- QSAR Models : Train models on datasets of halogenated anilines to predict IC₅₀ values for novel targets .

Comparative and Mechanistic Questions

Q. How does this compound compare to trifluoromethoxy analogs in agrochemical applications?

- Methodological Answer :

- Stability : Difluoromethoxy derivatives exhibit higher hydrolytic stability than trifluoromethoxy analogs under acidic conditions (pH 4–6), critical for soil persistence.

- Bioactivity : Trifluoromethoxy groups may enhance insecticidal activity, but difluoromethoxy analogs show lower mammalian toxicity (e.g., LD₅₀ >500 mg/kg in rats vs. 250 mg/kg for trifluoromethoxy) .

Experimental Validation : Compare LC₅₀ values in Spodoptera frugiperda larvae using foliar spray assays.

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Byproduct Formation : Optimize stoichiometry to minimize dihalogenated byproducts (e.g., 2,4,6-trichloro derivatives).

- Solvent Selection : Replace THF with safer alternatives like 2-MeTHF to improve Green Chemistry metrics.

- Process Monitoring : Use inline FTIR to track reaction progress and ensure >90% yield .

Data-Driven Analysis

Table 1 : Comparative Reactivity of Halogenated Anilines in SNAr Reactions

| Compound | Relative Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| 2,6-Dichloro-4-(difluoromethoxy) | 1.0 (Baseline) | 85 | |

| 2,6-Dichloro-4-(trifluoromethyl) | 0.7 | 92 | |

| 4-Chloro-2-(difluoromethoxy) | 1.2 | 78 |

Key Insight : The difluoromethoxy group’s balance of electron withdrawal and steric hindrance optimizes reactivity for SNAr reactions compared to bulkier trifluoromethyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.